Chemical structure and molecular properties of 3-(5-Nitropyridin-2-yl)-1-phenylurea
Chemical structure and molecular properties of 3-(5-Nitropyridin-2-yl)-1-phenylurea
Executive Summary
This technical guide profiles 3-(5-Nitropyridin-2-yl)-1-phenylurea (NPU), a bioactive diarylurea. Structurally, it bridges the gap between agrochemical cytokinins (like Forchlorfenuron) and pharmaceutical kinase inhibitors (like Sorafenib). The presence of the electron-withdrawing nitro group at the 5-position of the pyridine ring significantly alters its electronic profile compared to unsubstituted analogues, enhancing its hydrogen-bond donor capability—a critical feature for active site binding in both plant histidine kinases and mammalian tyrosine kinases.
Part 1: Molecular Architecture & Physicochemical Profile
The efficacy of NPU stems from its diarylurea bridge , a privileged pharmacophore. The molecule consists of a lipophilic phenyl ring and a polar 5-nitropyridine heteroaryl ring connected by a urea linker.
Structural Specifications
| Property | Value (Calculated/Est) | Technical Significance |
| Molecular Formula | High nitrogen content increases polarity relative to diphenylureas. | |
| Molecular Weight | 258.23 g/mol | Well within Fragment-Based Drug Design (FBDD) limits (<300 Da). |
| cLogP | ~2.1 - 2.4 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (Urea NHs) | Critical for bidentate binding to receptor backbones (e.g., hinge regions). |
| H-Bond Acceptors | 5 (Nitro O, Urea O, Pyridine N) | Facilitates water-mediated bridging in solvent-exposed pockets. |
| Topological Polar Surface Area | ~95 Ų | Suggests good oral bioavailability but potential blood-brain barrier limitations. |
Electronic Impact of the Nitro Group
The 5-nitro substituent is not merely a steric spacer; it is an electronic tuner.
-
Inductive Effect (-I): The nitro group pulls electron density from the pyridine ring.
-
Acidity Modulation: This withdrawal increases the acidity of the urea proton adjacent to the pyridine (
shift). -
Binding Consequence: The enhanced acidity makes the NH a stronger hydrogen bond donor, tightening the interaction with nucleophilic residues (e.g., Asp or Glu) in target proteins.
Part 2: Synthetic Pathways & Process Optimization
Directive: Do not use "bucket chemistry." Precision is required to minimize side products like symmetrical carbanilides.
The Convergent Protocol (Isocyanate Addition)
The most robust route involves the nucleophilic addition of 2-amino-5-nitropyridine to phenyl isocyanate . This direction is preferred over the reverse (reacting aniline with nitropyridyl isocyanate) because nitropyridyl isocyanates are thermally unstable and prone to polymerization.
Reagents & Conditions
-
Nucleophile: 2-Amino-5-nitropyridine (1.0 eq)
-
Electrophile: Phenyl isocyanate (1.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.
-
Catalyst: None usually required; DMAP (0.1 eq) if reaction is sluggish.
Step-by-Step Methodology
-
Preparation: Dissolve 2-amino-5-nitropyridine in anhydrous THF under
atmosphere. Ensure the amine is fully solubilized; mild heating (40°C) may be required due to the nitro group's impact on lattice energy. -
Addition: Add phenyl isocyanate dropwise via syringe pump over 30 minutes. Crucial: Rapid addition causes high local concentrations, favoring dimer formation.
-
Reflux: Heat the mixture to reflux (66°C for THF) for 6–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product typically precipitates as a white/pale yellow solid during the reaction.
-
Isolation: Cool to room temperature. Filter the precipitate under vacuum.[1]
-
Purification: Wash the filter cake with cold diethyl ether to remove unreacted isocyanate. Recrystallize from Ethanol/DMF mixtures to remove trace symmetrical urea byproducts.
Workflow Visualization
Caption: Convergent synthesis workflow for NPU via nucleophilic addition.
Part 3: Structural Biology & Mechanism of Action
This molecule operates as a "molecular hinge binder." Its biological activity—whether in plants or humans—relies on the urea bridge mimicking the hydrogen bonding patterns of adenine (in ATP or cytokinins).
The Pharmacophore Map
-
The Anchor (Urea Bridge): The -NH-CO-NH- motif forms a "DD" (Donor-Donor) or "DA" (Donor-Acceptor) interface depending on the rotation. In kinase active sites (e.g., VEGFR, c-MET), it typically binds to the "hinge region" (e.g., Cys residues) or the "DFG-motif" activation loop.
-
The Tail (Phenyl Ring): Occupies the hydrophobic pocket (Selectivity Pocket), providing van der Waals contacts.
-
The Head (Nitro-Pyridine): The pyridine nitrogen can accept H-bonds, while the nitro group extends into solvent-exposed areas or interacts with specific cationic residues (e.g., Lysine).
Signal Transduction Pathways
-
Agrochemical (Plants): Acts as a Cytokinin agonist. It binds to the CHASE domain of histidine kinase receptors (CRE1/AHK4), triggering phosphorelay to the nucleus to induce cell division (callus growth).
-
Pharmaceutical (Oncology): Acts as a Type II Kinase Inhibitor. It stabilizes the enzyme in an inactive ("DFG-out") conformation.
Caption: Structure-Activity Relationship (SAR) mapping NPU features to biological targets.
Part 4: Biological Applications & Validation[2]
Agrochemical: Tissue Culture Potency
NPU analogues (pyridyl ureas) often exhibit higher cytokinin activity than natural zeatin or kinetin due to resistance against cytokinin oxidase/dehydrogenase (CKX) enzymes.
-
Protocol: Tobacco Callus Bioassay.
-
Metric: Measure fresh weight gain of Nicotiana tabacum callus on Murashige & Skoog (MS) media supplemented with auxin (IAA) and varying NPU concentrations (
). -
Expected Result: Bell-shaped dose-response curve. Overdose leads to tissue browning (toxicity).
Medicinal: Anticancer Screening
As a simplified analogue of Sorafenib, NPU serves as a fragment lead.
-
Target: PI3K/AKT/mTOR pathway or VEGFR-2.
-
Protocol: MTT Assay on MCF-7 or A549 cell lines.
-
Solubility Note: Diarylureas have poor aqueous solubility. Stock solutions must be prepared in DMSO (10 mM) and diluted to <0.5% DMSO for cell assays to avoid solvent toxicity.
References
-
BenchChem. (2025).[2][3] A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives. Retrieved from
-
Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[4] Plant Biology.[5][6] Retrieved from
-
El-Miligy, M.M., et al. (2019). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition.[7] RSC Advances. Retrieved from
-
Yonova, P.A. (2004). Synthetic urea cytokinins: Synthesis and biological activity.[6][8][9] Chemistry of Plant Growth Regulators.[5][4][6][9] (Contextual grounding for Pyridyl-Urea activity).
-
Organic Syntheses. Phenylurea Synthesis Protocols. Coll. Vol. 1, p. 453. Retrieved from
Sources
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- 4. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
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- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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